Cinitapride tartrate

Description

Contextualization within Contemporary Gastrointestinal Pharmacology Research

Cinitapride (B124281) tartrate is recognized in contemporary gastrointestinal pharmacology as a prokinetic agent. patsnap.com Its primary area of investigation revolves around its effects on gastrointestinal motility. patsnap.comnih.gov The compound is distinguished by its multi-target mechanism of action. patsnap.comtaylorandfrancis.com

Preclinical and academic research has extensively characterized cinitapride as a 5-HT₄ receptor agonist and a dopamine (B1211576) D₂ receptor antagonist. nih.govpatsnap.com The agonistic activity at serotonin (B10506) 5-HT₄ receptors is a key focus, as it leads to an enhanced release of acetylcholine (B1216132) from intramural cholinergic neurons in the gut wall. patsnap.comnih.gov This, in turn, stimulates the contraction of gastrointestinal smooth muscle, promoting gastric emptying and coordinated peristalsis. patsnap.compatsnap.com

Simultaneously, its antagonistic action at dopamine D₂ receptors contributes to its prokinetic effects by mitigating the inhibitory influence of dopamine on gastrointestinal motility. patsnap.comfrontiersin.org Some studies also report that cinitapride acts as an antagonist at 5-HT₂ receptors and an agonist at 5-HT₁ receptors, further contributing to its complex pharmacological profile. nih.govtaylorandfrancis.comactascientific.com This multifaceted activity allows researchers to investigate the intricate interplay between serotonergic and dopaminergic pathways in the regulation of gut function.

Historical Trajectory of Cinitapride Tartrate in Preclinical and Basic Science Investigations

The development of this compound emerged from the broader scientific inquiry into benzamide (B126) derivatives and their therapeutic potential as gastrointestinal prokinetics. Initial preclinical studies, conducted in the late 20th century, aimed to identify compounds with potent promotility effects. patsnap.com

Early in vitro research demonstrated that cinitapride was more effective than metoclopramide (B1676508) in enhancing the contractile response of the guinea pig ileum, suggesting a powerful mechanism for promoting acetylcholine release. nih.gov Further preclinical investigations in animal models, such as rats and dogs, confirmed its ability to accelerate gastric emptying and stimulate intestinal transit. These foundational studies established its prokinetic properties across different segments of the gastrointestinal tract, from the esophagus to the colon.

Fundamental Research Questions and Scholarly Significance of this compound Studies

The study of this compound addresses several fundamental research questions in gastrointestinal physiology and pharmacology. A primary area of scholarly significance is the elucidation of the roles of specific serotonin receptor subtypes in modulating gut motility. By acting as an agonist at 5-HT₄ receptors and an antagonist at 5-HT₂ receptors, cinitapride serves as a valuable tool for dissecting the distinct and sometimes opposing functions of these receptors in the enteric nervous system. nih.govpatsnap.com

Furthermore, its dual antagonism of dopamine D₂ receptors allows for the investigation of the synergistic or additive effects of modulating both serotonergic and dopaminergic pathways. patsnap.comtaylorandfrancis.com This is particularly relevant for understanding the pathophysiology of disorders characterized by dysmotility, where both systems may be implicated.

Preclinical studies using cinitapride have also shed light on its potential gastroprotective effects. Research in rat models has shown that cinitapride can protect against ethanol-induced gastric mucosal injury, suggesting a role beyond simple motility enhancement. medkoo.com These investigations explore the involvement of 5-hydroxytryptamine, prostaglandins, and sulfhydryl compounds in this protective mechanism. medkoo.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

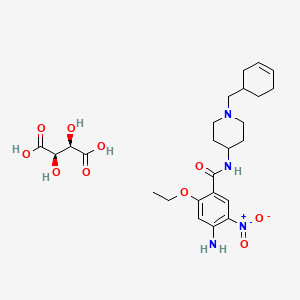

| IUPAC Name | 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | nih.gov |

| Molecular Formula | C₂₅H₃₆N₄O₁₀ | actascientific.comglpbio.com |

| Molecular Weight | 552.57 g/mol | actascientific.comglpbio.com |

| pKa | 9.74 | actascientific.com |

| Solubility (Water) | 5 mg/mL | glpbio.com |

| Solubility (DMSO) | 59 mg/mL | glpbio.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVANMRCHFMTSEG-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207859-16-2 | |

| Record name | Cinitapride tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINITAPRIDE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms and Molecular Interactions of Cinitapride Tartrate

Serotonergic Receptor Modulatory Actions

Cinitapride (B124281) exerts a significant influence on the gastrointestinal tract and the central nervous system through its modulation of multiple serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. patsnap.comgetzpharma.com This modulation involves a combination of agonistic and antagonistic activities, leading to a complex but synergistic therapeutic effect. researchgate.net

5-Hydroxytryptamine Receptor Subtype 2 (5-HT2) Antagonism and Resulting Cellular Effects

In addition to its agonist activity, cinitapride also functions as an antagonist at 5-HT2 receptors. patsnap.compatsnap.com By blocking these receptors, cinitapride can counteract the effects of serotonin that lead to smooth muscle relaxation and a slowdown of gastrointestinal transit. patsnap.com This antagonistic action helps to create a more favorable environment for efficient and timely movement of food through the digestive system. patsnap.com Furthermore, 5-HT2 receptor antagonism has been associated with a reduction in stomach inflammation and overstimulation of stomach acid in animal models.

Modulation of Neurotransmitter Release, with Focus on Acetylcholine (B1216132) Pathways

The prokinetic effects of cinitapride are fundamentally linked to its ability to modulate the release of neurotransmitters, most notably acetylcholine. patsnap.comgetzpharma.com The agonism of 5-HT4 receptors directly enhances the release of acetylcholine from cholinergic neurons within the myenteric plexus. patsnap.comsterisonline.com This increased availability of acetylcholine at the neuromuscular junction of the gut wall potentiates contractile activity. researchgate.net Studies on guinea pig ileum muscle strips have shown that cinitapride significantly enhances contractions induced by electrical stimulation, an effect attributed to this prejunctional enhancement of acetylcholine release. researchgate.net

Dopaminergic Receptor Modulatory Actions

Beyond its effects on the serotonergic system, cinitapride also interacts with dopaminergic receptors, which contributes to its therapeutic actions. patsnap.comtaylorandfrancis.com

Dopamine (B1211576) Receptor Subtype 2 (D2) Antagonism and Underlying Molecular Events

Cinitapride exhibits antagonistic activity at dopamine D2 receptors. patsnap.comtaylorandfrancis.com Dopamine can inhibit gastrointestinal motility and is implicated in the sensation of nausea and vomiting. patsnap.com By blocking D2 receptors, cinitapride mitigates these inhibitory effects of dopamine, which complements its prokinetic actions and provides antiemetic properties. patsnap.com This D2 antagonism is a key component of its effectiveness in managing symptoms such as nausea and vomiting associated with various gastrointestinal disorders. sterisonline.com

Interactive Table: Cinitapride Tartrate Receptor Interactions

| Receptor Subtype | Action | Key Consequence |

| 5-HT4 | Agonist | Enhanced acetylcholine release, increased gastrointestinal motility. patsnap.compatsnap.comsterisonline.com |

| 5-HT2 | Antagonist | Reduced smooth muscle relaxation, potential anti-inflammatory effects. patsnap.compatsnap.com |

| 5-HT1 | Agonist | Contributes to the overall serotonergic modulation. drugbank.comselleckchem.comwikipedia.org |

| D2 | Antagonist | Antiemetic effects, reduced inhibition of gastrointestinal motility. patsnap.comtaylorandfrancis.com |

Exploration of Other Potential Receptor and Signaling Pathway Interactions

Preclinical research has explored the potential interplay between cinitapride and the endogenous opioid system. Studies using guinea pig models have provided initial evidence suggesting that some of cinitapride's gastrointestinal effects may be linked to this system. In experiments involving isolated guinea pig ileum, the contractile responses induced by cinitapride were observed to be influenced by the presence of morphine.

In these preclinical settings, cinitapride demonstrated an ability to significantly enhance muscle contractions that were induced by electrical stimulation. Notably, this effect was even more pronounced in the presence of morphine. Conversely, in tissues made resistant to morphine, the enhancing effect of cinitapride was partially suppressed, and it was significantly diminished in tissues experiencing morphine abstinence. These findings have led researchers to suggest a possible, albeit not fully elucidated, relationship between cinitapride's mechanism and the opioid system, potentially mediated through neurotransmitters like 5-hydroxytryptamine (5-HT) or Substance P.

| Experimental Condition | Observed Effect on Cinitapride-Enhanced Contractions |

|---|---|

| In the presence of Morphine | Effect was more pronounced |

| In Morphine-resistant tissues | Effect was partially suppressed |

| In Morphine abstinent tissues | Effect was significantly diminished |

The potential for drugs to interact with cardiac ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical area of investigation due to the risk of cardiac arrhythmias. kjpp.net The hERG channel is responsible for the rapid component of the delayed rectifier potassium current (IKr), a key phase in cardiac action potential repolarization. kjpp.net Inhibition of this channel can lead to a prolongation of the QT interval, a risk factor for torsade de pointes.

In vitro electrophysiological studies have been conducted to assess the interaction of cinitapride with the hERG channel. This scrutiny was considered particularly important following the market withdrawal of another prokinetic agent, cisapride (B12094), which was linked to serious cardiac events due to its ability to block hERG channels, especially when its metabolism via the cytochrome P450 CYP3A4 isozyme was inhibited.

Research demonstrates a significant difference between cinitapride and cisapride in this regard. In vitro studies have established that the concentration of cinitapride required to produce a 50% block of the hERG channel is several thousand times higher than the effective free plasma concentrations observed during clinical use. This provides a substantial safety margin. In contrast, therapeutic doses of cisapride can result in plasma concentrations that are close to those that inhibit hERG potassium currents.

| Compound | hERG Channel Blocking Potential at Therapeutic Concentrations |

|---|---|

| Cinitapride | Concentration for 50% block is several thousand times higher than effective free plasma concentrations. |

| Cisapride | Therapeutic plasma concentrations are close to those that block hERG currents. |

Furthermore, cinitapride's metabolic profile contributes to this lower risk. Unlike cisapride, which is metabolized predominantly by CYP3A4, cinitapride is metabolized by multiple pathways, including CYP3A4 and CYP2C8, as well as by phase II enzymes. This metabolic diversity reduces the risk of significant drug-drug interactions that could lead to accumulation and potential cardiac toxicity.

The primary pharmacological actions of cinitapride are mediated through its interaction with specific G-protein coupled receptors (GPCRs) within the neuronal signaling pathways of the gastrointestinal tract. patsnap.comgoogle.com GPCRs are a large family of transmembrane receptors that play crucial roles in cellular and physiological processes, including neuronal signal transduction. nih.govnih.gov

Cinitapride's mechanism is defined by its dual action on the serotonin (5-HT) receptor system. It functions as an agonist at 5-HT₄ receptors and an antagonist at 5-HT₂ receptors. patsnap.com The 5-HT₄ receptor is a GPCR that, upon activation, couples with the Gs alpha subunit (Gαs) of the G protein complex. google.com This activation stimulates the adenylyl cyclase-mediated cAMP/PKA signaling pathway, a key cascade in neuronal function. google.com By activating this pathway in enteric neurons, cinitapride promotes the release of the neurotransmitter acetylcholine. eisai.com

| Receptor/System | Interaction Type | Signaling Pathway/Effect | Reference |

|---|---|---|---|

| 5-HT₄ Receptor | Agonist | Activates Gs protein, stimulates cAMP/PKA pathway, enhances acetylcholine release. | patsnap.comgoogle.com |

| 5-HT₂ Receptor | Antagonist | Blocks serotonin-mediated effects. | patsnap.com |

| Dopamine D₂ Receptor | Antagonist (mild) | Contributes to reducing inhibitory effects on motility. | patsnap.comalmirall.es |

Research on Cardiac Ion Channel Interactions in In Vitro Electrophysiological Models (e.g., hERG)

Mechanistic Effects on Gastrointestinal Smooth Muscle Function

The direct effects of cinitapride on the contractility of gastrointestinal smooth muscle have been characterized in various in vitro and ex vivo models. These studies confirm that cinitapride acts as a potent stimulant of intestinal smooth muscle. researchgate.net A key model for this research has been the isolated guinea pig ileum. researchgate.net

In preparations of guinea pig myenteric plexus-longitudinal muscle strips, cinitapride has been shown to enhance the contractile response induced by electrical stimulation. This pro-contractile effect is believed to be mediated primarily through a prejunctional enhancement of acetylcholine release from the intramural cholinergic neurons. researchgate.net By increasing the availability of acetylcholine at the neuromuscular junction in the gut wall, cinitapride effectively increases the stimulation of muscarinic receptors on smooth muscle cells, leading to contraction.

Studies comparing cinitapride to the older prokinetic agent metoclopramide (B1676508) have found cinitapride to be a more potent stimulant of guinea-pig intestinal smooth muscle in vitro, although the fundamental mechanism involving enhanced acetylcholine release appears to be similar for both drugs. researchgate.net

The molecular interactions of cinitapride at the receptor level translate into a significant regulatory influence on gastrointestinal peristalsis. patsnap.com Its primary prokinetic activity stems from its function as a 5-HT₄ receptor agonist. eisai.com The activation of these receptors on enteric neurons triggers the release of acetylcholine, a major excitatory neurotransmitter in the gut. eisai.com

This enhanced cholinergic activity increases both motor and secretory functions throughout the digestive system. eisai.com It leads to an increase in the tone of the lower esophageal sphincter and accelerates gastric emptying by stimulating antral and duodenal motility. patsnap.com This coordinated stimulation facilitates the efficient and timely movement of food through the stomach and intestines, which is the essence of its regulatory effect on peristaltic activity. patsnap.com By antagonizing 5-HT₂ receptors, cinitapride also mitigates the inhibitory effects of serotonin on gastrointestinal transit, further contributing to a balanced and pro-motility environment in the gut. patsnap.com

Preclinical Research Models and Experimental Findings

In Vitro Pharmacological Investigations

In vitro studies have been instrumental in delineating the molecular and cellular basis of cinitapride's activity. These investigations have primarily focused on its interaction with specific receptors, subsequent cellular signaling events, and its direct effects on gastrointestinal tissue.

Receptor Binding Affinity and Ligand-Functional Activity Assays in Cellular and Subcellular Preparations

Cinitapride (B124281) exhibits a distinct receptor binding profile, acting as an agonist at serotonin (B10506) 5-HT1 and 5-HT4 receptors and an antagonist at 5-HT2 receptors. pharmacompass.comdrugbank.comwikipedia.org This multi-target activity is central to its prokinetic effects. The agonistic action on 5-HT4 receptors is particularly significant as it promotes the release of acetylcholine (B1216132) from enteric neurons, a key neurotransmitter in stimulating gastrointestinal motility. buy-pharma.mdnih.gov Furthermore, cinitapride demonstrates antagonistic properties at dopamine (B1211576) D2 receptors, which contributes to its antiemetic effects and enhances its prokinetic action. buy-pharma.mdpatsnap.com Some studies have also suggested a mild antidopaminergic activity that complements its therapeutic effects. rwandafda.gov.rw

An in silico study investigating potential acetylcholinesterase (AChE) inhibitors showed that cinitapride has a binding affinity of -9.40 kcal/mol for AChE. mazums.ac.ir

| Receptor/Target | Action | Reference |

| 5-HT1 Receptor | Agonist | pharmacompass.comdrugbank.comwikipedia.org |

| 5-HT4 Receptor | Agonist | pharmacompass.comdrugbank.comwikipedia.org |

| 5-HT2 Receptor | Antagonist | pharmacompass.comdrugbank.comwikipedia.org |

| Dopamine D2 Receptor | Antagonist | buy-pharma.mdpatsnap.com |

| Acetylcholinesterase (AChE) | Binding Affinity (-9.40 kcal/mol) | mazums.ac.ir |

Cellular Assays for Receptor Activation and Downstream Signal Transduction Profiling

Cellular assays have confirmed that cinitapride's activation of 5-HT4 receptors leads to an enhanced release of acetylcholine. buy-pharma.mdpatsnap.com This increase in acetylcholine levels is a critical downstream event that directly stimulates smooth muscle contractions in the gastrointestinal tract. patsnap.com In cultured gastric epithelial cells, such as GES-1 or AGS cells, cinitapride has been shown to offer cellular protection against ethanol-induced stress. This protective effect is associated with the restoration or enhancement of glutathione (B108866) peroxidase (GSH-px) activity, an enzyme crucial for mitigating oxidative damage.

Organ Bath Studies on Gastrointestinal Tissue Motility and Contractility

Organ bath studies using isolated gastrointestinal tissues have provided direct evidence of cinitapride's prokinetic effects. reprocell.com In preparations of guinea pig myenteric plexus-longitudinal muscle strips, cinitapride enhanced the contractile response induced by electrical stimulation. It has been demonstrated to be more effective than metoclopramide (B1676508) in augmenting the contractile response of the guinea pig ileum. Furthermore, studies on the ascending colon of guinea pigs have confirmed its agonistic activity, as evidenced by its contractile effect. researchgate.net These findings support the mechanism of enhanced acetylcholine release from intramural cholinergic neurons. nih.gov

In Vivo Animal Model Characterization

Animal models have been crucial for evaluating the physiological effects of cinitapride in a more complex biological system, particularly in mimicking human gastrointestinal disorders.

Models of Gastrointestinal Motility Disorders (e.g., delayed gastric emptying, intestinal transit acceleration in mice and rats)

Cinitapride has demonstrated efficacy in various animal models of gastrointestinal motility disorders. It has been shown to accelerate intestinal transit in mice and improve the electrical and mechanical activity of the duodenum and colon in anesthetized dogs. rwandafda.gov.rw In models of delayed gastric emptying, cinitapride has been found to be beneficial. researchgate.netresearchgate.net For instance, in a study involving patients with mild to moderate postprandial distress syndrome-predominant functional dyspepsia, cinitapride significantly decreased the mean half-gastric emptying time from 131.1 ± 119.4 minutes to 86.5 ± 18.7 minutes. researchgate.net

Experimental Models for Gastric Ulceration and Gastric Mucosal Integrity Assessment (e.g., ethanol-induced gastric ulcer in rats)

Preclinical studies have revealed a gastroprotective role for cinitapride. In a rat model of ethanol-induced gastric ulcers, intraperitoneal administration of cinitapride led to a dose-dependent reduction in hemorrhagic lesions. nih.gov This protective effect was associated with a decrease in neutrophil infiltration, as indicated by reduced myeloperoxidase (MPO) activity, and an increase in the activity of the antioxidant enzyme glutathione peroxidase (GSH-px) in the gastric mucosa. nih.gov At a dose of 1 mg/kg, cinitapride reduced ulceration by approximately 71.24% and significantly increased gastric mucosal levels of PGE2. Furthermore, in mice, cinitapride has been observed to prevent gastric ulceration and increase the hexosamine content of gastric mucus. However, in a pylorus-ligated rat model, cinitapride did not significantly reduce the incidence of gastric mucosal damage or alter the total volume and acidity of gastric secretion. nih.gov

| Animal Model | Finding | Reference |

| Ethanol-induced gastric ulcer in rats | Dose-dependent reduction of hemorrhagic lesions. | nih.gov |

| Ethanol-induced gastric ulcer in rats | Reduction of neutrophil infiltration (decreased MPO activity). | nih.gov |

| Ethanol-induced gastric ulcer in rats | Increased glutathione peroxidase (GSH-px) activity. | nih.gov |

| Ethanol-induced gastric ulcer in rats | At 1 mg/kg, ulceration reduced by ~71.24%. | |

| Mice | Prevention of gastric ulceration and increased gastric mucus hexosamine content. | |

| Pylorus-ligated rats | No significant reduction in gastric mucosal damage, volume, or acidity. | nih.gov |

Evaluation of Anti-inflammatory Effects in Animal Gastrointestinal Systems

Preclinical investigations in animal models have demonstrated that cinitapride possesses notable anti-inflammatory properties within the gastrointestinal system. Studies indicate that cinitapride can exert a protective effect on the gastrointestinal mucosa by mitigating cell damage caused by inflammatory mediators. This effect is partly attributed to its mechanism of action, which includes antagonism of 5-HT2 receptors, a pathway linked to reducing stomach inflammation.

A key study utilizing an ethanol-induced gastric ulcer model in rats provided specific evidence of these protective effects. In this model, the administration of cinitapride before exposure to ethanol (B145695) resulted in a significant dose-dependent reduction of hemorrhagic lesions. The highest dose tested was found to decrease ulceration by approximately 71.24%. This gastroprotective action was also associated with a marked attenuation of neutrophil infiltration into the gastric tissue, which was confirmed by measuring reduced myeloperoxidase (MPO) activity, a key enzyme found in neutrophils and a marker for inflammation. Further research corroborates that the gastroprotective effects of cinitapride are linked to a complex, prostaglandin-dependent mechanism. nih.gov

Table 1: Effects of Cinitapride in Ethanol-Induced Gastric Ulcer Model in Rats

| Parameter Measured | Finding | Associated Mechanism | Source |

|---|---|---|---|

| Hemorrhagic Lesions | Significant reduction (up to 71.24%) | Gastroprotective effect | |

| Myeloperoxidase (MPO) Activity | Reduced | Attenuation of neutrophil infiltration | |

| Gastric Mucosal PGE2 Levels | Significant increase | Prostaglandin-dependent mechanism | nih.gov |

Assessment of Antioxidant Capacity in Preclinical Biological Matrices (e.g., GSH-px activity)

The assessment of cinitapride's direct antioxidant capacity in preclinical models is not extensively documented in existing literature. Research into its protective mechanisms has primarily focused on its influence on inflammatory pathways and receptor modulation rather than direct enzymatic antioxidant activity.

In studies designed to elucidate its gastroprotective properties in rats with ethanol-induced mucosal injury, the role of endogenous sulfhydryl (SH) compounds was examined. nih.gov Non-protein sulfhydryl compounds, which include the critical intracellular antioxidant glutathione (GSH), are vital for cellular defense against oxidative stress. The findings from this research indicated that while cinitapride offered significant protection against gastric lesions through a prostaglandin-dependent pathway, it did not induce any significant changes in the gastric levels of these non-protein SH compounds. nih.gov This suggests that cinitapride's protective effects in this particular model are not primarily mediated by an enhancement of the glutathione-related antioxidant defense system.

Comparative Pharmacological Efficacy Studies in Animal Models (e.g., vs. metoclopramide, domperidone (B1670879), cisapride)

Preclinical pharmacological studies have been conducted to compare the efficacy of cinitapride with other established prokinetic agents, revealing distinct differences in their activity in various animal models.

Versus Metoclopramide: Cinitapride has demonstrated superior activity compared to metoclopramide in several in vitro and in vivo models. In preparations of guinea pig intestinal smooth muscle, cinitapride shows greater stimulatory activity. scielo.br It has also been shown to be more effective than metoclopramide at enhancing the contractile response of the guinea pig ileum, an effect linked to the enhanced release of acetylcholine from intramural neurons. scielo.br

Versus Domperidone: While direct comparative studies are limited, the efficacy of domperidone in certain animal models appears less pronounced than other benzamides. For instance, in studies on anesthetized dogs, domperidone showed no significant effect on lower esophageal sphincter pressure at the doses tested. karger.com Furthermore, in a rat model assessing the gastric emptying of semisolid food, domperidone exhibited only weak efficacy at a single dose, whereas other agents showed potent gastrokinetic effects across a wider range of doses. karger.com

Versus Cisapride (B12094): Cisapride is recognized as a potent prokinetic agent, demonstrating broader activity than metoclopramide by increasing motility in the colon in addition to the upper gastrointestinal tract. msdvetmanual.com It is particularly useful in animal models where the neurologic effects of metoclopramide are a concern. msdvetmanual.com While cisapride's efficacy is well-established, cinitapride's distinct receptor profile contributes to its potent prokinetic action.

Table 2: Comparative Efficacy of Prokinetic Agents in Preclinical Models

| Compound | Animal Model/Preparation | Comparative Finding | Source |

|---|---|---|---|

| Cinitapride | Guinea Pig Ileum | More effective in enhancing contractile response than metoclopramide. | |

| Cinitapride | Guinea Pig Intestinal Smooth Muscle (in vitro) | Demonstrates greater stimulatory activity than metoclopramide. | scielo.br |

| Domperidone | Anesthetized Dog (LESP) | No significant activity observed at doses tested. | karger.com |

| Domperidone | Rat (Gastric Emptying) | Exhibited weak efficacy compared to other benzamides. | karger.com |

| Cisapride | General Animal Models | More potent and has broader prokinetic activity (including colon) than metoclopramide. | msdvetmanual.com |

Investigations in Animal Models of Stress-Induced Intestinal Dysfunction

Animal models of stress-induced intestinal dysfunction are crucial for understanding the pathophysiology of disorders like irritable bowel syndrome (IBS), which are heavily influenced by the brain-gut axis. frontiersin.orgmdpi.com These models, which can involve neonatal maternal separation or chronic psychological stress, successfully replicate key symptoms such as altered intestinal transit, visceral hyperalgesia, and increased defecation frequency, often without significant organic damage to the intestine. frontiersin.orgdovepress.com

A central element in the connection between stress and gut dysfunction is the neurotransmitter 5-hydroxytryptamine (5-HT). mdpi.com Studies in stress models show that early-life stress can lead to a significant increase in intestinal 5-HT expression, which in turn disrupts normal gut structure and function. dovepress.com This dysregulation of the 5-HT system is a key target for therapeutic intervention.

While specific studies testing cinitapride in these particular stress models are not prominently detailed, its established use in animal models for gastrointestinal motility disorders like IBS is highly relevant. Cinitapride's mechanism of action, involving agonism at 5-HT4 receptors and antagonism at 5-HT2 receptors, directly targets the 5-HT pathways that are dysregulated by stress. By promoting acetylcholine release through 5-HT4 receptor activation, cinitapride enhances gastrointestinal peristalsis, while its antagonism of 5-HT2 receptors may help counteract the negative effects of excess 5-HT stimulation seen in stress-induced conditions. dovepress.com

Advanced Analytical and Bioanalytical Methodologies for Cinitapride Tartrate Research

Spectrophotometric Techniques for Quantitative Determination

Spectrophotometry provides a simple, cost-effective, and rapid approach for the quantification of cinitapride (B124281) tartrate. These methods are based on the principle that the drug absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.

Ultraviolet (UV) Spectrophotometry (Zero Order and First Order Derivative Approaches)

Zero-order UV spectrophotometry is a fundamental technique for the quantitative analysis of cinitapride tartrate. The drug exhibits maximum absorbance (λmax) at specific wavelengths in various solvents. For instance, in 0.1 N hydrochloric acid, the λmax is observed at 266 nm, with a linear relationship between absorbance and concentration in the range of 6 to 14 μg/mL. nih.gov In methanol (B129727), the λmax is found at 260 nm, and the method demonstrates linearity between 5 and 40 µg/mL. ijprajournal.comresearchgate.net

First-order derivative spectrophotometry offers enhanced specificity by resolving overlapping spectra. New spectrophotometric methods using both zero-order (D0) and first-order derivative (D1) techniques have been developed for the estimation of cinitapride hydrogen tartrate in acetate (B1210297) buffer (pH 4.0) and phosphate (B84403) buffer (pH 5.0). actascientific.com These methods have been validated according to International Council for Harmonisation (ICH) guidelines and have proven to be simple, precise, and accurate for the analysis of marketed formulations. actascientific.com

Table 1: Parameters for UV Spectrophotometric Analysis of this compound

| Solvent/Medium | λmax (nm) | Linearity Range (μg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|

| 0.1 N HCl | 266 | 6-14 | 0.999 | nih.gov |

| Methanol | 260 | 5-40 | Not Specified | ijprajournal.comresearchgate.net |

| Acetate Buffer (pH 4.0) | Not Specified | 0.5-60 | Not Specified | actascientific.com |

| Phosphate Buffer (pH 5.0) | Not Specified | 0.5-60 | Not Specified | actascientific.com |

Chemometric Spectrophotometric Methods for Multi-component Analysis

For the simultaneous determination of this compound in combination with other drugs, chemometric-assisted spectrophotometric methods are employed. Techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) are powerful tools for resolving complex mixtures without prior separation. researchgate.netijpsdronline.com These multivariate calibration methods utilize the full spectral information to quantify individual components in a mixture. researchgate.netijpsdronline.com

These methods have been successfully applied for the simultaneous estimation of cinitapride hydrogen tartrate and pantoprazole (B1678409) sodium in bulk powder and capsules. researchgate.netijpsdronline.com The validation of these methods according to ICH guidelines has demonstrated their sensitivity, accuracy, and precision. researchgate.netijpsdronline.com

Application of Molecular Salt Formation Reactions for Spectrophotometric Estimation

Extractive spectrophotometric methods based on the formation of colored ion-association complexes or molecular salts offer high sensitivity for the determination of this compound. These methods involve the reaction of the drug with specific reagents to form a chromogen that can be measured in the visible region.

One such method involves the formation of a yellow-colored molecular salt complex with 2,4,6-trinitrophenol (picric acid). inventi.in Another approach is based on the reaction with cobalt thiocyanate (B1210189) and methyl orange, with absorption maxima at 620 nm and 430 nm, respectively. researchgate.net Linearity has been established in the concentration ranges of 6 to 30 μg/mL for the cobalt thiocyanate method and 6 to 18 μg/mL for the methyl orange method. researchgate.net

Furthermore, methods based on the formation of an internal salt with a citric acid-acetic anhydride (B1165640) system (measured at 565 nm) and a molecular salt with picric acid (measured at 410 nm) have been developed. innovareacademics.in These methods have been optimized and validated for the estimation of this compound in bulk and pharmaceutical formulations. innovareacademics.in Diazotization of cinitapride followed by coupling with reagents like resorcinol, 1-benzoylacetone, and 8-hydroxyquinoline (B1678124) also forms the basis of sensitive spectrophotometric methods. researchgate.netceon.rs

Table 2: Reagents and Wavelengths for Spectrophotometric Estimation via Molecular Salt Formation

| Reagent | λmax (nm) | Linearity Range (μg/mL) | Reference |

|---|---|---|---|

| Cobalt Thiocyanate | 620 | 6-30 | researchgate.net |

| Methyl Orange | 430 | 6-18 | researchgate.net |

| Picric Acid | 410 | 8-40 | innovareacademics.in |

| Citric Acid-Acetic Anhydride | 565 | 4-20 | innovareacademics.in |

| Diazotized Cinitapride + Resorcinol | 442 | 2.0-32.0 | researchgate.netceon.rs |

| Diazotized Cinitapride + 1-Benzoylacetone | 465 | 1.0-24.0 | researchgate.netceon.rs |

| Diazotized Cinitapride + 8-Hydroxyquinoline | 552 | 1.0-20.0 | researchgate.netceon.rs |

Chromatographic Separation and Detection Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for the analysis of this compound due to their high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

Numerous HPLC methods have been developed and validated for the determination of this compound in various matrices. These methods typically employ a reversed-phase column, a suitable mobile phase, and UV detection. A rapid and specific RP-HPLC method has been developed using a Symmetry C18 column with a mobile phase of acetonitrile (B52724) and phosphate buffer (pH 2.5) in a 68:32 ratio, with UV detection at 264 nm. researchgate.net This method showed linearity in the range of 10 to 60 μg/mL. researchgate.net

For the simultaneous estimation of cinitapride hydrogen tartrate and pantoprazole sodium, an RP-HPLC method was developed using a Thermoscientific BDS Hypersil C18 column. derpharmachemica.com The mobile phase consisted of methanol and 0.1% v/v triethylamine (B128534) (pH 6) in an 85:15 % v/v ratio, with detection at 264 nm. derpharmachemica.com The retention times for cinitapride and pantoprazole were 4.73 and 2.86 minutes, respectively. derpharmachemica.com

Reversed-Phase HPLC (RP-HPLC) Optimization for Research Applications

Optimization of RP-HPLC methods is crucial for achieving the desired separation and sensitivity for specific research applications. A novel and simple RP-HPLC method for determining cinitapride hydrogen tartrate in human plasma utilized a Hypersil BDS C18 column with a mobile phase of acetonitrile and a 0.02 M mixed phosphate buffer (pH 3) in a 55:45 v/v ratio. asianpubs.org This method demonstrated a low limit of quantification of 0.523 ng/mL and linearity in the plasma concentration range of 25-150 ng/mL. asianpubs.org

Another study focused on developing a stability-indicating RP-HPLC method using a C18 column and a mobile phase of acetonitrile and 0.01M ammonium (B1175870) acetate buffer (75:25 v/v). ijprajournal.com Detection was performed at 263 nm, and the method was linear over the concentration range of 20-120 µg/mL. ijprajournal.com This method was able to effectively separate the drug from its degradation products. ijprajournal.com

Table 3: Optimized RP-HPLC Methods for this compound Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range | Application | Reference |

|---|---|---|---|---|---|---|

| Hypersil BDS C18 (250 x 4.6 mm, 5 µm) | Acetonitrile: 0.02 M mixed phosphate buffer (pH 3) (55:45 v/v) | 1.0 | 260 | 25-150 ng/mL | Human Plasma | asianpubs.org |

| Inertsil ODS C18 (150x4.6, 5µ) | Acetonitrile: Phosphate buffer (pH 3.0) (30:70 v/v) | Not Specified | 264 | 20-120 µg/mL | Bulk and Tablet | jgtps.com |

| Thermoscientific BDS Hypersil C18 (250 × 4.6 mm, 5μl) | Methanol: 0.1% v/v triethylamine (pH 6) (85:15 % v/v) | 1.0 | 264 | 0.5-1.3 µg/mL | Pharmaceutical Dosage Form (with Pantoprazole) | derpharmachemica.com |

| Symmetry C18 (4.6 × 150 mm) | Acetonitrile: Phosphate buffer (pH 2.5) (68:32) | 1.0 | 264 | 10-60 μg/mL | Pure and Pharmaceutical Formulations | researchgate.net |

| C18 column | Acetonitrile: 0.01M Ammonium acetate buffer (75:25 v/v) | 1.0 | 263 | 20-120 µg/mL | Bulk Drug (Stability Indicating) | ijprajournal.com |

Stability-Indicating RP-HPLC for Degradation Product Analysis in Research Samples

Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone for assessing the stability of this compound. A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from its degradation products, thus providing a clear picture of the drug's stability under various stress conditions.

One such method utilized a C18 column with a mobile phase composed of acetonitrile and 0.01M ammonium acetate buffer (75:25, v/v) at a flow rate of 1.0 ml/min, with detection at 263 nm. ijprajournal.com This method effectively separated cinitapride hydrogen tartrate (retention time of 5.383 ± 0.01 min) from its degradation products. ijprajournal.com Forced degradation studies revealed that cinitapride is highly susceptible to acidic hydrolysis, leading to complete degradation and the formation of two degradants. ijprajournal.com It also undergoes degradation under oxidative, neutral, and alkaline conditions, but remains stable under dry heat and photolytic stress. ijprajournal.com

Another study described an RP-HPLC method for determining cinitapride hydrogen tartrate in the presence of its degradation products using an Intersil ODS-3 column. researchgate.net The mobile phase consisted of acetonitrile and phosphate buffer (pH 6.7) in a 70:30 v/v ratio, with a flow rate of 1.0 mL/min and UV detection at 260 nm. researchgate.net This method identified extensive degradation under reduction conditions and mild degradation in acidic, alkaline, and oxidative environments, while showing stability under thermal stress. researchgate.net

A simultaneous estimation of cinitapride and omeprazole (B731) by RP-HPLC employed a Phenomenex C18 column with a mobile phase of 0.1% orthophosphoric acid and methanol (55:45 v/v). rasayanjournal.co.in The retention time for cinitapride was 3.904 min at a flow rate of 1.0 mL/min and detection at 256 nm. rasayanjournal.co.in Stress testing under various conditions demonstrated that the degradation products were well-resolved from the parent drug peaks. rasayanjournal.co.in

Table 1: Degradation of this compound under Various Stress Conditions

| Stress Condition | Observations | Degradation Products' Retention Times (min) | Reference |

|---|---|---|---|

| Acidic Hydrolysis (0.1 M HCl, 80°C) | Complete degradation | Deg. A: 2.835, Deg. B: 4.323 | ijprajournal.com |

| Alkaline Hydrolysis (0.1 M NaOH, 80°C) | ~14% degradation | Deg. C: 2.992 | ijprajournal.com |

| Oxidative Degradation (3% H2O2, 80°C) | ~46% degradation | Not specified | ijprajournal.com |

| Reduction | Extensive degradation | Not specified | researchgate.net |

| Neutral Hydrolysis | Reasonable degradation | Not specified | ijprajournal.com |

| Dry Heat | Stable | No significant degradation | ijprajournal.com |

| Photolytic | Stable | No significant degradation | ijprajournal.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, precise, and accurate alternative for the quantification of this compound. One method developed for the simultaneous determination of cinitapride and omeprazole utilized silica (B1680970) gel 60 F254 plates with a mobile phase of chloroform, ethyl acetate, and methanol (7.3:2:0.7, v/v/v). scholarsresearchlibrary.com Densitometric analysis was performed at 277 nm, yielding a retention factor (Rf) value of 0.46 ± 0.01 for cinitapride. scholarsresearchlibrary.com

Another HPTLC method for the simultaneous estimation of cinitapride hydrogen tartrate and omeprazole used a mobile phase of toluene, ethyl acetate, methanol, and acetic acid (6:3:1:0.1 v/v/v/v) with densitometric measurement at 289 nm. This method resulted in an Rf value of 0.48 for cinitapride hydrogen tartrate.

Table 2: HPTLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | Silica gel 60 GF254 plates |

| Mobile Phase | Chloroform : Ethyl Acetate : Methanol (7.3:2:0.7, v/v/v) | Toluene : Ethyl Acetate : Methanol : Acetic Acid (6:3:1:0.1, v/v/v/v) |

| Detection Wavelength | 277 nm | 289 nm |

| Rf Value | 0.46 ± 0.01 | 0.48 |

| Reference | scholarsresearchlibrary.com | |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) provides a significant advantage in terms of resolution and analysis time for complex samples. A UHPLC method was developed to investigate the metabolism of cinitapride by separating the parent drug from its metabolites generated through incubation with human liver microsomes. capes.gov.brnih.gov The separation was achieved in reversed-phase mode using a formate (B1220265) aqueous solution (pH 6.5) and acetonitrile as the mobile phase. capes.gov.brnih.gov This method demonstrated superior resolution and a shorter analysis time compared to traditional HPLC. researchgate.net The repeatability for retention times was better than 0.06%, and for concentrations, it was better than 3.5%. capes.gov.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Sample Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the highly sensitive and specific quantification of cinitapride in biological matrices. A rapid, sensitive, and specific LC-MS/MS method has been developed to quantify cinitapride in human plasma. The analysis was performed using an electrospray tandem mass spectrometer. researchgate.net While this particular study focused on plasma, the principles and high sensitivity of LC-MS/MS make it an invaluable tool for analyzing cinitapride in various research samples where low concentrations are expected.

Method Validation and Quality Assurance Protocols in Research Settings

To ensure the reliability and accuracy of analytical data, rigorous method validation is conducted in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH).

Assessment of Linearity, Accuracy, Precision, Selectivity, and Sensitivity

Linearity: Analytical methods for this compound have demonstrated excellent linearity over various concentration ranges. For instance, an RP-HPLC method showed a linear response in the concentration range of 20-120 µg/ml with a regression coefficient of 0.999. ijprajournal.com Another RP-HPLC method was linear in the range of 0.5-1.3 μg/ml. derpharmachemica.com An HPTLC method established linearity between 30-180 ng/spot. scholarsresearchlibrary.comresearchgate.net

Accuracy: The accuracy of these methods is typically confirmed through recovery studies. A mean percentage recovery of 100.166% was reported for an RP-HPLC method. ijprajournal.com Another study showed recovery values between 98.95% and 100.39%. asianpubs.org For an HPTLC method, the percentage recoveries were found to be in the range of 97.86% to 99.20%.

Precision: Precision is assessed by determining intraday and interday variations, with results expressed as the percentage relative standard deviation (%RSD). An RP-HPLC method for cinitapride in human plasma showed a percent coefficient of variation for both intraday and interday precision of ≤7.1%. researchgate.netnih.gov Another study reported a %RSD of less than 2% for method precision. ijprajournal.com

Selectivity and Sensitivity: The selectivity of the methods is confirmed by their ability to measure the analyte of interest without interference from other components such as excipients or degradation products. ijprajournal.comnih.gov Sensitivity is determined by the limits of detection and quantification.

Table 3: Summary of Validation Parameters for this compound Analytical Methods

| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|

| RP-HPLC | 20-120 µg/ml | 100.166% | - | ijprajournal.com |

| RP-HPLC | 1-35 ng/mL | >86% | ≤7.1% | researchgate.netnih.gov |

| RP-HPLC | 0.5-1.3 μg/ml | - | - | derpharmachemica.com |

| RP-HPLC | 12-28 µg/ml | 99.52 - 99.85% | <2% | ijprajournal.comresearchgate.net |

| HPTLC | 30-180 ng/spot | - | - | scholarsresearchlibrary.comresearchgate.net |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for assessing the sensitivity of an analytical method. The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.

For this compound, various studies have reported a wide range of LOD and LOQ values, reflecting the different sensitivities of the analytical techniques and the specific requirements of the analysis.

Table 4: LOD and LOQ Values for this compound by Various Analytical Methods

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|

| RP-HPLC | 0.679 µg/ml | 2.058 µg/ml | ijprajournal.com |

| RP-HPLC | 1.68 ng/mL | 0.523 ng/mL | asianpubs.org |

| RP-HPLC | 0.00164 µg/ml | 0.00496 µg/ml | derpharmachemica.com |

| RP-HPLC | 0.223 µg/ml | 0.675 µg/ml | derpharmachemica.com |

| RP-HPLC | 0.1192 ng/mL | 0.3612 ng/mL | nih.gov |

| HPTLC | 2.79 ng/spot | 8.46 ng/spot | scholarsresearchlibrary.comresearchgate.netijprajournal.com |

| UHPLC | ~0.03 µmol/L | Not specified | capes.gov.brnih.gov |

| UV-Spectrophotometry | 0.1019 µg/ml | 0.309 µg/ml | researchgate.net |

Robustness Evaluation and Forced Degradation Studies

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. Forced degradation studies are crucial for developing stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and to demonstrate the specificity of the analytical method in separating these degradants from the parent drug.

Research has shown that this compound undergoes significant degradation under various stress conditions. A stability-indicating high-performance liquid chromatographic (HPLC) method was developed to analyze Cinitapride hydrogen tartrate in bulk drug form. ijprajournal.com In this study, the drug was subjected to acidic (0.1M HCl), alkaline (0.1M NaOH), neutral (water), and oxidative (3% hydrogen peroxide) hydrolysis, as well as dry heat and photolytic degradation. ijprajournal.com The results indicated extensive degradation under acidic hydrolysis, and to a lesser extent under oxidative, neutral, and alkaline conditions. ijprajournal.com However, the drug was found to be stable under dry heat and photolytic stress. ijprajournal.comresearchgate.net The degradation products were well-resolved from the pure drug peak, confirming the stability-indicating nature of the method. ijprajournal.com

Another study employing a UV-spectrophotometric method also conducted forced degradation tests on the drug substance and product. nih.gov The results showed that oxidation was the primary degradation pathway, with about 20% degradation observed. nih.gov The drug estimation was reportedly not affected by the degradation products formed under acidic, basic, oxidative, thermal, and photolytic stress. nih.gov

A separate reverse phase HPLC (RP-HPLC) method for determining Cinitapride in the presence of its degradation products in bulk drug also reported significant degradation under reduction conditions, with milder degradation in alkaline, acidic, and oxidative environments. researchgate.net The drug remained stable under thermal stress. researchgate.net

The robustness of these analytical methods is typically evaluated by introducing small variations in parameters like mobile phase composition, flow rate, and column temperature. ijprajournal.com For instance, in one study, the % RSD for robustness testing was between 0.045% and 1.281%, which is well within acceptable criteria, indicating the method's reliability. ijprajournal.com

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Method | Observation |

| Acidic Hydrolysis | 0.1M HCl, refluxed at 80°C for 15 min | Extensive degradation. ijprajournal.com |

| Alkaline Hydrolysis | 0.1M NaOH, refluxed at 80°C for 5h | Moderate degradation. ijprajournal.comresearchgate.net |

| Oxidative Degradation | 3% H₂O₂, refluxed at 80°C for 3h | Moderate degradation, identified as a major degradation pathway. ijprajournal.comnih.gov |

| Neutral Hydrolysis | Water, refluxed at 80°C for 2h | Moderate degradation. ijprajournal.com |

| Thermal Degradation | Dry heat | Stable. ijprajournal.comresearchgate.netrasayanjournal.co.in |

| Photolytic Degradation | Exposure to light | Stable. ijprajournal.comrasayanjournal.co.in |

| Reduction | --- | Extensive degradation. researchgate.net |

Application of Methods for Purity and Assay Determination in Bulk Drug and Research Formulations

A variety of validated analytical methods are employed for the determination of purity and for the assay of this compound in both bulk drug substance and its pharmaceutical formulations. These methods are essential for quality control, ensuring that the drug meets the required specifications for identity, strength, and purity.

High-performance liquid chromatography (HPLC) and reverse-phase HPLC (RP-HPLC) are the most predominantly used techniques due to their high specificity, sensitivity, and accuracy. ijprajournal.comijprajournal.com Several RP-HPLC methods have been developed and validated for the assay of Cinitapride hydrogen tartrate in bulk and tablet dosage forms. derpharmachemica.comresearchgate.netjgtps.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). ijprajournal.comresearchgate.netjgtps.com Detection is commonly performed using a UV detector at wavelengths around 260-266 nm. nih.govijprajournal.comresearchgate.net

For instance, one validated RP-HPLC method for Cinitapride hydrogen tartrate in bulk drug showed a linear response in the concentration range of 20-120 µg/ml with a high regression coefficient (0.999). ijprajournal.com The mean percentage recovery was found to be 100.166%, indicating excellent accuracy. ijprajournal.com The limit of detection (LOD) and limit of quantification (LOQ) were 0.679 and 2.058 µg/ml, respectively, demonstrating good sensitivity. ijprajournal.com Another RP-HPLC method for the simultaneous estimation of Cinitapride and Pantoprazole also showed good linearity and recovery. derpharmachemica.com

UV-spectrophotometry is another common technique used for the assay of this compound. A simple, stability-indicating UV-spectrophotometric method was developed and validated for its determination in bulk and solid dosage forms. nih.gov This method demonstrated linearity in the concentration range of 6-14 µg/mL with a correlation coefficient of 0.999. nih.gov The accuracy, determined by recovery studies at 50%, 100%, and 150% of the label claim, was found to be in the range of 99.96-100.64%. nih.gov The precision was confirmed by low inter-day and intra-day variations (%RSD < 0.5). nih.gov

The application of these methods in analyzing marketed formulations has shown good agreement with the label claim, with no interference from common excipients, confirming the specificity of the methods for routine quality control. nih.govijprajournal.comjgtps.com

Table 2: Performance Characteristics of Analytical Methods for this compound Assay

| Analytical Method | Linearity Range (µg/mL) | r² / r | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) |

| RP-HPLC ijprajournal.com | 20-120 | 0.999 | 100.166 | 0.679 | 2.058 |

| RP-HPLC derpharmachemica.com | 0.5-1.3 | 0.9922 | - | 0.00164 | 0.00496 |

| UV-Spectrophotometry nih.gov | 6-14 | 0.999 | 99.96-100.64 | 0.1019 | 0.309 |

| RP-HPLC researchgate.net | 10-60 | - | >99 | - | - |

| Extractive Spectrophotometry (Method A) researchgate.net | 6-30 | 0.9999 | 99.41-100.61 | - | - |

| Extractive Spectrophotometry (Method B) researchgate.net | 6-18 | 0.9996 | 99.41-100.61 | - | - |

Molecular and Enzymatic Interactions in Preclinical and in Vitro Research Contexts

Cytochrome P450 Enzyme System-Mediated Metabolism Studies

Preclinical and in vitro research has been fundamental in elucidating the metabolic fate of cinitapride (B124281) tartrate. These studies have primarily focused on the role of the cytochrome P450 (CYP) enzyme system, a critical component in the biotransformation of many drugs.

Identification and Characterization of Key Isozymes (e.g., CYP3A4, CYP2C8) Involved in Cinitapride Tartrate Biotransformation

In vitro studies utilizing human subcellular fractions and recombinant cytochrome P450 enzymes have established that cinitapride undergoes extensive metabolism. The primary isozymes responsible for the biotransformation of cinitapride have been identified as CYP3A4 and, to a lesser extent, CYP2C8. rwandafda.gov.rwcadrj.comdruginfosys.com Research using recombinant microsomes has confirmed that cinitapride is metabolized by both CYP3A4 and CYP2C8. rwandafda.gov.rw

The involvement of these two key enzymes indicates multiple oxidative pathways for cinitapride's breakdown. Investigations have revealed several major biotransformation routes, including oxidative N-dealkylation, mono-hydroxylation reactions, and the formation of a di-hydroxylated metabolite. The fact that cinitapride is a substrate for both CYP3A4 and CYP2C8 is a significant finding, as it suggests a lower risk of certain drug-drug interactions compared to compounds metabolized by a single pathway. cadrj.com

Impact of Genetic Polymorphisms (e.g., CYP2C8*3 and *4 alleles) on Enzyme Function and this compound Metabolism in Research Models

The influence of genetic variability in CYP enzymes on cinitapride metabolism has been a subject of investigation. The CYP2C8 gene, in particular, is known to be polymorphic, with certain alleles affecting enzyme function. nih.govnih.gov

A candidate gene study involving healthy volunteers explored the impact of CYP2C8 variants on cinitapride pharmacokinetics. nih.gov The findings revealed that subjects carrying the CYP2C83 allele exhibited significantly lower exposure to cinitapride. Specifically, individuals with CYP2C8 *1A/3 and 3/3 genotypes showed a 42% decrease in the area under the curve (AUC) and a 35% reduction in maximum concentration (Cmax) compared to those with the wild-type 1A/1A genotype. nih.gov This suggests that the CYP2C8*3 allele leads to a more rapid metabolism of cinitapride. nih.gov

Conversely, carriers of the 4 allele showed a trend towards increased exposure, with a 45% increase in AUC and a 63% increase in Cmax compared to wild-type subjects, although these results did not achieve statistical significance in the study. nih.govresearchgate.net These findings have led to the proposal of pharmacogenetic phenotypes for CYP2C8, categorizing individuals as ultrarapid, rapid, normal, intermediate, or poor metabolizers based on their genotype. nih.govresearchgate.net For instance, the CYP2C83 allele is associated with a rapid metabolizer phenotype for cinitapride. nih.govresearchgate.netuniud.it However, some research suggests that CYP2C8*3 does not decrease the metabolism of all its substrates, indicating substrate-specific effects. nih.gov

Table 1: Impact of CYP2C8 Genetic Polymorphisms on Cinitapride Pharmacokinetics

| Genotype | Observed Effect on Cinitapride Exposure | Inferred Phenotype |

|---|---|---|

| CYP2C81A/1A | Normal (Reference) | Normal Metabolizer (NM) |

| CYP2C81A/3 and 3/3 | Decreased AUC (42%) and Cmax (35%) | Rapid Metabolizer (RM) |

| CYP2C81A/4 | Increased AUC (45%) and Cmax (63%) (Not statistically significant) | Intermediate Metabolizer (IM) |

In Vitro and Preclinical Drug-Drug Interaction Studies (Mechanistic Focus)

Understanding the potential for drug-drug interactions is a critical aspect of preclinical research. For cinitapride, these studies have focused on its role as a victim or perpetrator of metabolic interactions.

Assessment of Metabolic Inhibition and Induction Effects on this compound by Co-administered Agents

Given that cinitapride is metabolized by CYP3A4 and CYP2C8, it is susceptible to interactions with inhibitors of these enzymes. rwandafda.gov.rwcadrj.com Preclinical and in vitro studies have been designed to assess the extent of these interactions.

The potent CYP3A4 inhibitor, ketoconazole (B1673606), has been studied in combination with cinitapride. nih.govcapes.gov.br In a clinical trial with healthy volunteers, co-administration of ketoconazole resulted in a modest increase in cinitapride plasma concentrations. nih.govcapes.gov.brresearchgate.net Specifically, the steady-state Cmax and AUC of cinitapride increased by 1.63-fold and 1.98-fold, respectively. nih.govcapes.gov.brresearchgate.net This finding supports the in vitro data showing that CYP3A4 is a major metabolic pathway. However, the increase was not as pronounced as might be expected with a potent inhibitor, which is attributed to the metabolic contribution of CYP2C8, an enzyme that is only weakly inhibited by ketoconazole. This dual metabolic pathway appears to mitigate the risk of significant drug-drug interactions with potent CYP3A4 inhibitors. cadrj.com

There is no available information in the provided search results regarding the potential of cinitapride to induce metabolizing enzymes.

Mechanistic Research into Potential Alterations in Absorption of Co-administered Compounds (e.g., Digoxin)

As a prokinetic agent, cinitapride stimulates gastric emptying, which can mechanistically alter the absorption of other orally administered drugs. rwandafda.gov.rwnih.gov This effect is not related to metabolic enzyme inhibition or induction but rather to a pharmacodynamic interaction affecting pharmacokinetic properties.

Investigation of Synergistic or Antagonistic Interactions with Other Neurotransmitter-Modulating Agents (e.g., Phenothiazines, Dopamine (B1211576) Antagonists, Anticholinergics, Opioid Analgesics) in Preclinical Systems

In preclinical and in vitro research, the interactions of cinitapride with other neuroactive agents have been characterized to better understand its pharmacological profile. These investigations reveal both synergistic and antagonistic relationships depending on the class of the co-administered drug. Cinitapride's primary mechanisms, including its activity as a 5-HT₄ receptor agonist, a mild dopamine D₂ receptor antagonist, and an enhancer of acetylcholine (B1216132) release, form the basis of these interactions. rwandafda.gov.rwhighnoon-labs.comresearchgate.netnih.govbionova.co.in

Interactions with Phenothiazines and Dopamine Antagonists

Interactions with Anticholinergic Agents

The relationship between cinitapride and anticholinergic agents is antagonistic. buy-pharma.md Preclinical data show that the prokinetic actions of cinitapride on the gastrointestinal tract can be diminished or reduced by atropinic anticholinergic drugs. rwandafda.gov.rwhighnoon-labs.commedicarcp.comkaizen-pharma.com The mechanism underlying this opposition stems from their conflicting effects on cholinergic pathways. Cinitapride's efficacy is partly dependent on its ability to enhance the release of acetylcholine from intramural cholinergic neurons in the gut. highnoon-labs.comresearchgate.net Anticholinergic agents function by blocking muscarinic acetylcholine receptors, thereby directly counteracting the pro-motility effects facilitated by cinitapride. Studies involving compounds with anticholinergic properties have shown they can inhibit the contractile activity of isolated gastrointestinal muscle strips, further supporting this antagonistic relationship. researchgate.netresearchgate.net

Interactions with Opioid Analgesics

Summary of Preclinical Interactions

The following table summarizes the observed interactions between cinitapride and other neurotransmitter-modulating agents in preclinical research contexts.

| Interacting Agent Class | Type of Interaction | Observed Effect in Preclinical Systems | Postulated Molecular/Enzymatic Mechanism |

| Phenothiazines & Dopamine Antagonists | Synergistic | Potentiation of CNS effects. rwandafda.gov.rwhighnoon-labs.comkaizen-pharma.com | Additive antagonistic effect at dopamine D₂ receptors. researchgate.netnih.gov |

| Anticholinergic Agents | Antagonistic | Reduction of cinitapride's prokinetic effects on the GI tract. rwandafda.gov.rwmedicarcp.combuy-pharma.md | Blockade of muscarinic acetylcholine receptors, opposing cinitapride-enhanced acetylcholine release. highnoon-labs.comresearchgate.net |

| Opioid Analgesics | Antagonistic | Reduction of cinitapride's prokinetic effects on the GI tract. rwandafda.gov.rwhighnoon-labs.comgetzpharma.com | Functional opposition; opioids inhibit GI motility, counteracting cinitapride's prokinetic action. |

Emerging Research Areas and Future Directions for Cinitapride Tartrate Studies

Exploration of Novel Pharmacological Targets and Signaling Pathways Beyond Established Receptors

While the prokinetic effects of cinitapride (B124281) are well-established through its interaction with 5-HT4 and 5-HT2 receptors, recent investigations are beginning to uncover a broader pharmacological profile. patsnap.compatsnap.com Cinitapride also demonstrates agonist activity at 5-HT1 receptors. drugbank.comactascientific.comglpbio.com This multi-receptor activity suggests a more complex modulation of the serotonergic system than previously understood. patsnap.com

Molecular studies have hinted at the potential for cinitapride's 5-HT receptor interactions to influence neurotransmitter release, which could indicate a regulatory role within the central nervous system. The dual action on different serotonin (B10506) receptor subtypes may contribute to a balanced physiological effect, potentially mitigating some of the side effects seen with more selective agents. patsnap.com Furthermore, some studies suggest that cinitapride possesses anti-dopaminergic activity by acting as a dopamine (B1211576) D2 receptor antagonist, which may contribute to its therapeutic efficacy. patsnap.comresearchgate.netnih.gov

Development of Advanced Preclinical Models for Complex Gastrointestinal Pathophysiological Conditions

The utility of cinitapride tartrate has been extensively studied in conventional preclinical models of gastrointestinal motility disorders. These include models for delayed gastric emptying, functional dyspepsia, and irritable bowel syndrome (IBS). In these models, cinitapride has been shown to improve the transit of food through the gastrointestinal tract, alleviating symptoms like bloating and nausea.

Future research is moving towards the use of more complex and representative preclinical models. For instance, the ethanol-induced gastric ulcer model in rats has been employed to demonstrate cinitapride's gastroprotective effects. In such models, cinitapride administration has led to a significant reduction in hemorrhagic lesions. Another area of development is the use of models that mimic the multifaceted nature of human gastrointestinal diseases, such as those incorporating psychological stress. An animal model of psychopathological stress, the Water Avoidance Stress (WA) model in mice, induces significant changes in intestinal epithelial barrier function and inflammatory responses in the jejunum, ileum, and colon, providing a platform to study the effects of compounds like cinitapride on stress-induced gut dysfunction. google.com

In-depth Mechanistic Research into Potential Anti-inflammatory and Antioxidant Properties

Emerging evidence suggests that this compound may possess both anti-inflammatory and antioxidant properties, expanding its therapeutic potential beyond its prokinetic effects.

Anti-inflammatory Effects: Studies have indicated that cinitapride may exert a protective effect on the gastrointestinal mucosa by reducing cell damage caused by inflammatory mediators. This protective action is thought to be related to its modulation of the serotonergic system. Specifically, its antagonism of 5-HT2 receptors may play a role in reducing stomach inflammation. In pylorus-ligated rat models, while cinitapride did not significantly alter gastric volume or acidity, it demonstrated protective effects related to mucosal defense. Furthermore, in ethanol-induced gastric ulcer models, cinitapride treatment was associated with an attenuation of neutrophil infiltration, a key marker of inflammation.

Antioxidant Properties: Research has also pointed towards potential antioxidant effects of cinitapride. In studies using the ethanol-induced gastric ulcer model, cinitapride administration was linked to an increase in the levels of glutathione (B108866) peroxidase (GSH-px) in gastric tissue, which helps in restoring antioxidant activity. This suggests that cinitapride may help to mitigate oxidative stress, a factor implicated in various gastrointestinal pathologies. researchgate.net

| Preclinical Model | Key Findings Related to Anti-inflammatory and Antioxidant Properties |

| Ethanol-induced gastric ulcer in rats | - Significant reduction in hemorrhagic lesions. - Attenuation of neutrophil infiltration (reduced myeloperoxidase activity). - Increased levels of glutathione peroxidase (GSH-px), indicating restored antioxidant activity. |

| Pylorus-ligated rats | - Protective effects on gastric mucosa, independent of changes in gastric acid secretion. |

Comparative Pharmacological Profiling with Next-Generation Prokinetic Agents and Investigational Compounds

The therapeutic landscape for gastrointestinal motility disorders is continually evolving with the development of next-generation prokinetic agents. Comparative studies are crucial to position this compound within this evolving context.

Network meta-analyses have been conducted to compare the efficacy of multiple prokinetic agents. One such analysis indicated that metoclopramide (B1676508) and cinitapride might have better efficacy than other prokinetics in treating functional dyspepsia. researchgate.netnih.gov The same analysis also suggested that cinitapride may have a lower risk of total adverse events compared to domperidone (B1670879). nih.gov Another network meta-analysis that included cinitapride found it to have a higher total efficacy rate than mosapride (B1662829) and a placebo. nih.gov

Future comparative studies will likely involve newer investigational compounds and agents with different mechanisms of action, such as acotiamide (B1238670) and tegaserod. nih.gov These studies will be essential to delineate the specific patient populations that would benefit most from cinitapride therapy.

| Comparator Agent | Key Comparative Findings |

| Domperidone | - Cinitapride was non-inferior in symptom relief for mild to moderate postprandial distress syndrome-predominant functional dyspepsia. researchgate.net - Cinitapride was superior in reducing the severity of postprandial fullness, early satiation, and bloating. researchgate.net - Cinitapride had a lower risk of total adverse events in a network meta-analysis. nih.gov |

| Metoclopramide | - A network meta-analysis suggested similar efficacy to cinitapride for functional dyspepsia. nih.gov - Cinitapride has been shown to be more effective than metoclopramide in enhancing the contractile response of the ileum in guinea pigs. |

| Mosapride | - A network meta-analysis indicated that cinitapride had a higher total efficacy rate. nih.gov |

Application of In Silico and Computational Approaches for this compound Structure-Activity Relationship and Mechanism Elucidation

In silico and computational methods are becoming increasingly valuable tools in pharmacology for understanding drug-receptor interactions and predicting pharmacokinetic properties. For this compound, these approaches offer a way to explore its structure-activity relationship and further elucidate its mechanism of action.

Physiologically based pharmacokinetic (PBPK) modeling has been applied to predict the bioavailability of extended-release formulations of cinitapride. patsnap.com These in silico models can simulate drug absorption, distribution, metabolism, and excretion, providing insights that can guide formulation development. patsnap.com

Ligand-based in silico target fishing is another computational approach that can be used to identify potential new targets for existing drugs. d-nb.infonih.gov By comparing the chemical structure of cinitapride to libraries of ligands with known biological activities, it may be possible to predict novel interactions and expand its therapeutic applications. d-nb.infonih.gov Furthermore, computational tools can predict various physicochemical properties of this compound, such as its water solubility, lipophilicity (logP), and polar surface area, which are crucial for understanding its pharmacokinetic profile. drugbank.com The application of artificial intelligence and machine learning in analyzing structure-activity relationships also holds promise for identifying new therapeutic uses for cinitapride. acs.org

| Computational Approach | Application in this compound Research |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | - Prediction of bioavailability and pharmacokinetic parameters (Cmax, Tmax, AUC) for extended-release formulations. patsnap.com |

| In Silico Target Fishing | - Identification of potential new protein targets by comparing cinitapride's structure to known bioactive ligands. d-nb.infonih.gov |

| Prediction of Physicochemical Properties | - Calculation of properties like water solubility, logP, and polar surface area to understand its pharmacokinetic behavior. drugbank.com |

| Machine Learning/Artificial Intelligence | - Analysis of structure-activity relationships to explore potential for drug repositioning. acs.org |

Research into the Interaction of this compound with the Intestinal Microbiome in Animal Models

The intestinal microbiome is increasingly recognized as a critical player in gastrointestinal health and disease. The composition and metabolic activity of the gut microbiota can influence host physiology, including gut motility and inflammation. nih.gov Research into the interplay between pharmaceuticals and the gut microbiome is a rapidly growing field.

While direct studies on the interaction between this compound and the intestinal microbiome are still nascent, the potential for such interactions is significant. The gut microbiota can metabolize drugs, affecting their efficacy and toxicity. Conversely, drugs can alter the composition and function of the gut microbiota.

Future research in this area will likely involve animal models to investigate how cinitapride administration affects the gut microbial ecosystem. Techniques such as 16S rRNA sequencing can be used to analyze changes in the composition of the intestinal flora following cinitapride treatment. nih.gov Such studies could reveal whether the therapeutic effects of cinitapride are, in part, mediated by its influence on the gut microbiome. For instance, a patent application describes a combination of cinitapride with probiotics like Lactobacillus acidophilus for restoring alterations in intestinal function, suggesting a potential synergistic relationship. google.com

Q & A

Q. What analytical methods are commonly used to quantify cinitapride tartrate in pharmaceutical formulations, and how are they validated?

- Methodological Answer : UV-Vis spectrophotometry and HPLC are widely employed for quantification. For example, UV methods rely on absorbance maxima of this compound (e.g., at 265 nm) and require validation per ICH guidelines, including linearity (e.g., 2–20 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) . FTIR spectroscopy is used to confirm drug-excipient compatibility by identifying functional groups (e.g., carbonyl peaks at 1650–1750 cm⁻¹) .

Q. How are fast-disintegrating oral formulations of this compound developed, and what excipients optimize dissolution rates?

- Methodological Answer : Direct compression techniques with superdisintegrants like croscarmellose sodium (2–5% w/w) or sodium starch glycolate are common. Pre-formulation studies assess flow properties (Carr’s index < 20%) and disintegration time (<30 seconds). Dissolution optimization involves pH 6.8 phosphate buffer to simulate intestinal conditions, with >85% drug release within 15 minutes .

Q. What statistical approaches are recommended for analyzing pharmacological data involving this compound?

- Methodological Answer : One-way ANOVA is standard for comparing multiple groups (e.g., dose-response studies), with post-hoc tests like Tukey’s HSD to identify significant differences (p < 0.05). Non-parametric tests (e.g., Kruskal-Wallis) are used for non-normal data distributions .

Advanced Research Questions